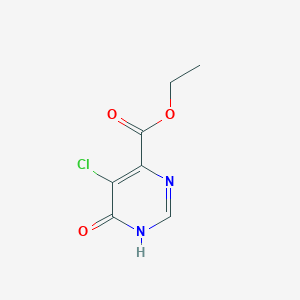

Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHUHVZIDBHFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoesters with Formamidine Acetate

In a representative protocol, 1-ethyl-4-methyl-2-fluoro-3-oxosuccinate reacts with formamidine acetate in methanol or ethanol using sodium methoxide as a base (2–4:1 molar ratio to substrate) at 16–25°C for 14–16 hours. This yields methyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate, a structural analog of the target compound. Adjusting the starting β-ketoester to incorporate a chlorine atom at position 5 instead of fluorine could directly yield the desired product.

Reaction conditions:

Alternative β-Ketoester Substrates

Patent CN102060784A describes the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine using ethyl fluoroacetate and propionyl chloride. By substituting fluoroacetate with chloroacetyl derivatives , this route could be adapted to introduce a chlorine atom at position 5. For example, ethyl chloroacetate condensed with propionyl chloride in tetrahydrofuran (THF) under sodium hydride generates a chlorinated β-ketoester intermediate, which cyclizes with formamidine acetate to form the pyrimidine ring.

Esterification and Transesterification

The ethyl ester group at position 4 is introduced via esterification or transesterification:

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis of a methyl ester to carboxylic acid (e.g., using NaOH), followed by ethanol-mediated esterification, provides the ethyl ester. For instance, mthis compound is hydrolyzed to the carboxylic acid, which reacts with ethanol and H₂SO₄ to yield the ethyl ester.

Typical conditions:

-

Acid catalyst: H₂SO₄ (1–5 mol%)

-

Solvent: Excess ethanol

-

Temperature: Reflux (78°C)

-

Yield: 85–90% (estimated)

Transesterification of Methyl Esters

Methyl esters can be converted to ethyl esters via transesterification. Reacting the methyl ester with ethanol in the presence of a base (e.g., sodium ethoxide) at 60–80°C for 12–24 hours achieves this conversion.

Purification and Characterization

Crude products are purified via silica gel chromatography or recrystallization. Key characterization data include:

-

CAS : 1415559-92-0

-

Molecular formula : C₇H₇ClN₂O₃

-

MS (ESI) : 231.02 [M+H]⁺

-

¹H NMR (CDCl₃) : δ 1.29 (t, 3H, J=7.5 Hz, CH₂CH₃), 4.28 (q, 2H, J=7.2 Hz, OCH₂), 5.19 (d, 1H, J=49.7 Hz, pyrimidine-H)

Challenges and Optimization Opportunities

-

Regioselectivity in Chlorination : Ensuring chlorine incorporation at position 5 rather than 6 requires precise control of reaction conditions.

-

Yield Improvement : Current methods for analogous compounds achieve 70–81% yields; optimizing stoichiometry and catalysts could enhance efficiency.

-

Solvent Selection : Transitioning from methanol to ethanol in cyclization steps may reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyrimidine-4-carboxaldehyde, while substitution of the chlorine atom with an amine may produce an aminopyrimidine derivative .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and reduce side effects. For instance, it has been utilized in the development of antitubercular agents, where its derivatives exhibited promising activity against Mycobacterium tuberculosis .

2. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study focused on various substituted pyrimidines revealed that certain derivatives showed high cytotoxicity against human leukemia cell lines, with IC50 values indicating effective tumor suppression .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Para chloro derivative | K562 | 14.0 |

| Meta dichloro derivative | K562 | 15.0 |

Agricultural Applications

1. Agrochemicals

The compound is also integral in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific biological pathways makes it valuable for developing targeted crop protection products. For example, its derivatives have been explored for their efficacy in controlling plant pathogens and pests by disrupting their metabolic processes .

Biochemical Research

1. Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. Its role as a biochemical probe is crucial for understanding complex biological systems, which aids in drug discovery and the development of new therapeutics .

2. Mechanistic Investigations

The compound has been employed in mechanistic studies to elucidate the interactions between enzymes and substrates, contributing to the broader understanding of biochemical pathways relevant to disease processes .

Material Science Applications

1. Development of Novel Materials

this compound is being explored in material science for the development of polymers and coatings. Its unique chemical properties can enhance material performance, making it suitable for various industrial applications .

Case Studies

Case Study: Antitubercular Activity

A study published in 2021 investigated the structure-activity relationship of pyrimidinone derivatives, including those based on this compound. The findings highlighted that modifications at specific positions significantly influenced their antitubercular activity, with some compounds demonstrating MIC values in the low micromolar range against resistant strains .

Case Study: Anticancer Derivatives

In another investigation, a series of this compound derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring led to enhanced cytotoxicity, confirming the potential of these compounds as leads in anticancer drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Effects : The chlorine atom in this compound increases electrophilicity at position 5, making it reactive toward nucleophilic substitution. In contrast, the methylthio group in the compound from introduces sulfur-mediated metabolic stability, relevant in agrochemical design.

- Bioactivity: Dihydropyrimidinones (e.g., ) exhibit notable medicinal applications due to their planar, conjugated systems, whereas the hydroxyl and chlorine substituents in the target compound may favor interactions with enzymes or receptors in drug intermediates.

- Solubility: The ethyl carboxylate group enhances solubility in polar aprotic solvents compared to non-esterified analogs like 6-chloro-4-hydroxypyrimidine .

Spectral Data Comparisons

Table 2: NMR Chemical Shifts (δ, ppm)

Notable Trends:

- The hydroxyl proton in the target compound appears as a singlet at δ 12.22, absent in non-hydroxylated analogs.

- Aromatic protons in phenyl-substituted derivatives (e.g., ) show complex splitting patterns due to ring anisotropy.

Biological Activity

Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves reactions that modify the pyrimidine ring to introduce various substituents that enhance its biological properties. The compound's structure includes a chloro group, hydroxyl group, and an ethyl ester, which are crucial for its activity.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. A study reported that several synthesized pyrimidine derivatives showed promising cytotoxicity against human leukemia cell lines (K562 and CEM) with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with specific substitutions on the phenyl ring demonstrated IC50 values as low as 14.0 μM against K562 cells, suggesting a strong antitumor activity linked to their structural modifications .

Anti-inflammatory Effects

In addition to anticancer properties, pyrimidine derivatives have been studied for their anti-inflammatory effects. A review highlighted that certain pyrimidine compounds inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib . This indicates that this compound may possess similar anti-inflammatory capabilities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its substituents:

- Chloro Group : Enhances lipophilicity and may contribute to increased binding affinity to biological targets.

- Hydroxyl Group : Potentially increases solubility and bioavailability.

- Ethyl Ester : May influence metabolic stability and efficacy.

Studies have shown that the presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the potency of these compounds against cancer cell lines and COX enzymes .

Cytotoxicity in Human Leukemia Cells

A detailed investigation into the cytotoxic effects of various substituted pyrimidines revealed that specific structural modifications led to enhanced antitumor activity. For example, compounds with para-chloro substitutions exhibited significant cytotoxic effects with IC50 values around 14.0 μM against K562 cells . Flow cytometry analysis indicated that these compounds could induce apoptosis in cancer cells at higher concentrations.

Inhibition of COX Enzymes

In a study assessing the anti-inflammatory potential of pyrimidine derivatives, several compounds were shown to effectively inhibit COX-2 activity. The most potent inhibitors demonstrated IC50 values as low as 0.04 μmol, comparable to traditional anti-inflammatory agents . The presence of specific substituents on the pyrimidine ring was correlated with enhanced inhibitory activity.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for Ethyl 5-chloro-6-hydroxypyrimidine-4-carboxylate?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with chlorinating agents under controlled conditions. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ at 60–80°C to introduce the chloro group .

- Hydroxylation : Controlled hydrolysis (e.g., aqueous NaOH/EtOH) to retain the hydroxyl group without over-degradation .

- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for precursor to chlorinating agent) and inert atmospheres to prevent side reactions .

Q. How can spectroscopic and chromatographic methods validate the purity and structure of this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl at C6, chloro at C5). Aromatic proton signals appear δ 7.5–8.5 ppm, while ester carbonyl resonates at δ 165–170 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247) .

Q. What safety protocols are critical during handling and storage?

- Hazard Mitigation : Use fume hoods for chlorination steps to avoid inhalation of toxic gases (e.g., HCl, SO₂) .

- Storage : Anhydrous conditions at 2–8°C in amber glass vials to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data Collection : Use SHELXL for refinement of high-resolution (<1.0 Å) datasets. ORTEP-3 generates thermal ellipsoid plots to visualize disorder in the pyrimidine ring .

- Key Metrics : Bond angles (e.g., C5-Cl = 1.73 Å, C4-COOEt = 1.21 Å) and torsion angles confirm planarity and steric effects .

- Contradiction Analysis : Discrepancies between calculated and observed spectra may arise from twinning; employ PLATON’s TWINLAW to validate .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Catalyst Screening : Pd(PPh₃)₄ or CuI/NEt₃ for Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

- Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) and improves regioselectivity .

- Byproduct Identification : LC-MS monitors debenzylation or ester hydrolysis; optimize protecting groups (e.g., Boc for amines) .

Q. How do electronic and steric effects of substituents influence biological activity in pyrimidine analogs?

- Structure-Activity Relationship (SAR) :

| Substituent | Position | Effect on Activity |

|---|---|---|

| -Cl | C5 | Enhances electrophilicity, improving kinase inhibition . |

| -OH | C6 | Hydrogen bonding with target proteins (e.g., DHFR) . |

| -COOEt | C4 | Balances lipophilicity for membrane permeability . |

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and binding affinities .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting NMR and crystallographic data for this compound?

- Dynamic Effects : Rotameric equilibria of the ester group may cause split NMR signals but appear ordered in X-ray structures. Variable-temperature NMR (VT-NMR) at –40°C to +80°C clarifies dynamic behavior .

- Polymorphism : Recrystallize from ethyl acetate/hexane (1:3) to isolate the most stable polymorph .

Q. Why do biological assays show variability in IC₅₀ values across studies?

- Assay Conditions : Differences in pH (7.4 vs. 6.5) or serum protein binding (e.g., BSA) alter compound availability .

- Metabolic Stability : Liver microsome assays (e.g., human CYP3A4) identify rapid ester hydrolysis; modify the ethyl group to tert-butyl for prolonged activity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.